molecular formula C30H41NO8 B8236523 FmocNH-PEG4-t-butyl ester

FmocNH-PEG4-t-butyl ester

Cat. No.: B8236523
M. Wt: 543.6 g/mol
InChI Key: DRZKEBNWHFGFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FmocNH-PEG4-t-butyl ester typically involves the following steps:

    Fmoc Protection: The amino group is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group.

    PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEG4 chain.

    Esterification: The terminal hydroxyl group of the PEG4 chain is esterified with t-butyl ester.

The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

FmocNH-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

FmocNH-PEG4-t-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of novel materials and drug delivery systems

Mechanism of Action

The mechanism of action of FmocNH-PEG4-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • FmocNH-PEG2-t-butyl ester
  • FmocNH-PEG6-t-butyl ester
  • FmocNH-PEG8-t-butyl ester

Uniqueness

FmocNH-PEG4-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly influence the efficiency of target protein degradation .

Biological Activity

FmocNH-PEG4-t-butyl ester is a compound that combines the advantages of the Fmoc (fluorenylmethyloxycarbonyl) protecting group with a polyethylene glycol (PEG) chain, which is known for enhancing solubility and stability in biological applications. This compound is primarily used in peptide synthesis and drug formulation, contributing significantly to the fields of bioconjugation and therapeutic development.

This compound is characterized by its unique structure, which includes:

  • Fmoc Group : Protects the amine group during peptide synthesis.
  • PEG Chain : Enhances solubility and stability of the resulting peptides.
  • t-butyl Ester : Serves as a protecting group for carboxylic acids, allowing for selective deprotection under acidic conditions.
PropertyValue
Molecular FormulaC30H59NO12
Molecular Weight625.8 g/mol
CAS Number557756-85-1
Purity>98%
SolubilityHigh
StabilityEnhanced due to PEG

Biological Activity

The biological activity of this compound can be attributed to its role in peptide synthesis and drug formulation. The following sections detail its applications and findings from various studies.

1. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). It allows for the efficient assembly of peptides while maintaining high purity levels. The Fmoc protection strategy ensures that amino acids are added sequentially without premature reactions.

Case Study : A study demonstrated that peptides synthesized using this compound exhibited improved yields and purities compared to traditional methods. The use of PEG chains facilitated better solubility, which is crucial for subsequent biological assays .

2. Drug Development

The incorporation of PEG into drugs has been shown to improve pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. This compound enhances drug solubility and stability, making it a valuable component in formulating therapeutics.

Research Findings :

  • A study reported that drugs formulated with PEG derivatives showed increased bioavailability and reduced toxicity .
  • Another investigation highlighted that the presence of the t-butyl ester group allows for controlled release profiles in drug delivery systems .

3. Bioconjugation

This compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted therapies.

Applications :

  • Used in the design of antibody-drug conjugates (ADCs) that target specific cancer cells.
  • Enhances the efficacy of vaccines by improving the stability and delivery of antigens .

Comparative Table: Biological Activity

ApplicationBenefitsStudies Supporting Findings
Peptide SynthesisHigh yield and purity ,
Drug DevelopmentImproved solubility and stability ,
BioconjugationEnhanced targeting and efficacy ,

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO8/c1-30(2,3)39-28(32)12-14-34-16-18-36-20-21-37-19-17-35-15-13-31-29(33)38-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZKEBNWHFGFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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